2-Amino-4-(2,4-dichlorophenyl)-5-oxo-7-phenyl-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
Description
This compound (RN: MFCD03933964) is a hexahydroquinolinecarbonitrile derivative featuring a 2,4-dichlorophenyl group at position 4, a phenyl group at position 7, and a 1H-1,2,4-triazol-5-yl substituent at position 1 .
Properties
CAS No. |
442523-17-3 |
|---|---|
Molecular Formula |
C24H18Cl2N6O |
Molecular Weight |
477.3 g/mol |
IUPAC Name |
2-amino-4-(2,4-dichlorophenyl)-5-oxo-7-phenyl-1-(1H-1,2,4-triazol-5-yl)-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C24H18Cl2N6O/c25-15-6-7-16(18(26)10-15)21-17(11-27)23(28)32(24-29-12-30-31-24)19-8-14(9-20(33)22(19)21)13-4-2-1-3-5-13/h1-7,10,12,14,21H,8-9,28H2,(H,29,30,31) |
InChI Key |
CNQLMURRNZKPKP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=C1N(C(=C(C2C3=C(C=C(C=C3)Cl)Cl)C#N)N)C4=NC=NN4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(2,4-dichlorophenyl)-5-oxo-7-phenyl-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of the Triazole Ring: The triazole ring can be introduced via a cyclization reaction involving hydrazine derivatives and appropriate electrophiles.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(2,4-dichlorophenyl)-5-oxo-7-phenyl-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and phenyl groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline alcohols.
Scientific Research Applications
2-Amino-4-(2,4-dichlorophenyl)-5-oxo-7-phenyl-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4-(2,4-dichlorophenyl)-5-oxo-7-phenyl-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The triazole ring is known to interact with biological receptors through hydrogen bonding and dipole interactions, contributing to its pharmacological activity.
Comparison with Similar Compounds
Substituent Effects on the Phenyl Ring
- Target Compound: 2,4-Dichlorophenyl group at position 3.
- Comparative Compound 1: 2-Amino-4-(1,3-benzodioxol-5-yl)-1-(4-chlorophenyl)-5-oxo-... (RN: 311330-83-3) . Substituent: Benzodioxol (electron-rich fused ring).
- Comparative Compound 2: 2-Amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1-(2-(trifluoromethyl)phenyl)-... (RN: 339336-46-8) . Substituent: 4-Methoxyphenyl (electron-donating group). Impact: Enhanced solubility due to methoxy polarity but reduced stability under oxidative conditions.
Heterocyclic Group Variations
- Target Compound: 1H-1,2,4-triazol-5-yl group at position 1. This triazole variant is known for hydrogen-bonding interactions, which may enhance biological activity .
- Comparative Compound 3: 2-Amino-4-(5-(tert-butyl)thiophen-2-yl)-5-oxo-1-(3-(trifluoromethyl)phenyl)-... (RN: 352648-26-1) . Substituent: Thiophene with tert-butyl group.
Physicochemical Properties
Functional and Application Insights
- Agrochemical Potential: The 2,4-dichlorophenyl group is prevalent in fungicides (e.g., propiconazole in ), hinting at possible pesticidal applications for the target compound .
Biological Activity
The compound 2-Amino-4-(2,4-dichlorophenyl)-5-oxo-7-phenyl-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a synthetic derivative that belongs to a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a quinoline backbone with a triazole moiety and dichlorophenyl substituents that contribute to its biological properties.
Antimicrobial Activity
Research has indicated that derivatives of quinoline and triazole exhibit significant antimicrobial properties. The compound's structure suggests potential effectiveness against various bacterial and fungal strains. For instance, studies have shown that triazole derivatives can act as potent antifungal agents by inhibiting the synthesis of ergosterol in fungal cell membranes .
Anticancer Properties
The compound's anticancer potential has been explored in several studies. Triazole-containing compounds have demonstrated cytotoxic effects against various cancer cell lines. For example, derivatives similar to this compound have shown IC50 values in the low micromolar range against breast and lung cancer cells . The presence of the phenyl and dichlorophenyl groups may enhance its interaction with cancer cell targets.
Anti-inflammatory Effects
Compounds with similar structures have been reported to possess anti-inflammatory activities. The inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) has been observed in related quinoline derivatives . This suggests that the compound may also exhibit anti-inflammatory properties.
Analgesic Activity
Some studies have highlighted the analgesic effects of quinoline derivatives. The mechanism often involves inhibition of pain pathways and modulation of neurotransmitter release . This activity could be attributed to the structural features present in the compound.
Structure-Activity Relationship (SAR)
The biological activity of 2-Amino-4-(2,4-dichlorophenyl)-5-oxo-7-phenyl-1-(1H-1,2,4-triazol-5-YL)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can be influenced by various structural components:
| Structural Feature | Influence on Activity |
|---|---|
| Triazole moiety | Enhances antifungal and anticancer activity |
| Dichlorophenyl group | Increases potency against bacterial strains |
| Phenyl ring | Contributes to cytotoxicity in cancer cells |
Case Studies
Several case studies have documented the synthesis and biological evaluation of similar compounds:
- Synthesis and Evaluation : A study synthesized a series of quinoline-triazole hybrids and evaluated their antimicrobial activity against standard pathogens. Compounds showed MIC values ranging from 0.125 to 8 µg/mL against Staphylococcus aureus and Escherichia coli .
- Anticancer Activity : Another study assessed the anticancer efficacy of triazole derivatives on human cancer cell lines. The results indicated significant cytotoxicity with IC50 values below 10 µM for several derivatives .
- Anti-inflammatory Studies : Research demonstrated that certain quinoline derivatives reduced inflammation markers in animal models. The compounds inhibited COX enzymes effectively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
